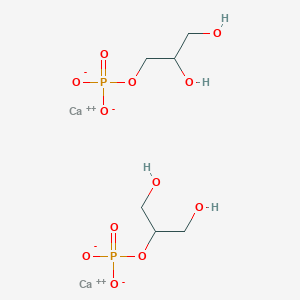
Dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) is a complex organophosphate compound It is a derivative of glycerol phosphate, which plays a crucial role in various biochemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) typically involves the phosphorylation of glycerol. This can be achieved through enzymatic methods, where glycerol is phosphorylated using specific enzymes such as glycerol kinase . The reaction conditions often include an aqueous medium and a controlled pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis or chemical phosphorylation processes. The choice of method depends on the desired purity and yield. Enzymatic methods are preferred for high-purity applications, while chemical methods may be used for bulk production.
Chemical Reactions Analysis
Types of Reactions
Dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form glycerol derivatives.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions include various glycerol derivatives, such as dihydroxyacetone phosphate and glyceraldehyde phosphate, which are important intermediates in metabolic pathways .
Scientific Research Applications
Dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organophosphates and as a reagent in phosphorylation reactions.
Biology: The compound is involved in metabolic studies, particularly in the glycolysis and gluconeogenesis pathways.
Industry: The compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products
Mechanism of Action
The mechanism of action of dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) involves its role as a phosphate donor in biochemical reactions. It participates in the phosphorylation of various substrates, which is essential for energy transfer and signal transduction in cells. The compound targets enzymes involved in metabolic pathways, such as glycerol kinase and glycerol-3-phosphate dehydrogenase .
Comparison with Similar Compounds
Similar Compounds
Glycerol 1-phosphate: A simpler form of the compound, involved in similar biochemical processes.
Glycerol 3-phosphate: Another glycerol derivative with a different phosphate group position, used in lipid biosynthesis.
Dicalcium phosphate: A related compound with applications in biomedicine and industry.
Uniqueness
Dicalcium glycerol 1-phosphate glycerol 2-phosphate(2-) is unique due to its dual phosphate groups, which enhance its reactivity and functionality in biochemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14Ca2O12P2 |
|---|---|
Molecular Weight |
420.27 g/mol |
IUPAC Name |
dicalcium;1,3-dihydroxypropan-2-yl phosphate;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/2C3H9O6P.2Ca/c4-1-3(5)2-9-10(6,7)8;4-1-3(2-5)9-10(6,7)8;;/h2*3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4 |
InChI Key |
LHXWHBFXTISLIV-UHFFFAOYSA-J |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.C(C(COP(=O)([O-])[O-])O)O.[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















